molecular formula C13H10N6 B1386582 7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1030419-73-8

7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B1386582
CAS RN: 1030419-73-8
M. Wt: 250.26 g/mol
InChI Key: KMPKJXFQEYQKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proven to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring due to their structural similarities . They have also been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves several efficient one-step procedures . For example, 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol have been synthesized . Two analogues having the ethyl carboxylate moiety at the C-2 position of the triazolo pyrimidine were also prepared in good yields .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines . It consists of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . It has been used in the development of candidate treatments for cancer and parasitic diseases by exploiting the metal-chelating properties of the triazolo pyrimidine ring .

Scientific Research Applications

Antibacterial Applications

The compound exhibits potential as an antibacterial agent. Its structure allows for the inhibition of bacterial growth by interfering with essential biological processes within bacterial cells. This could lead to the development of new antibiotics, especially crucial in the era of increasing antibiotic resistance .

Antifungal Properties

Similar to its antibacterial uses, this compound also shows promise in treating fungal infections. Its mechanism may involve disrupting the cell wall synthesis of fungi, providing a pathway for creating antifungal medications .

Antiviral Activity

Research indicates that this class of compounds can be effective against viruses. They may work by inhibiting viral replication or by preventing the virus from entering host cells, which could be particularly useful in the treatment of viral infections .

Anticancer Research

In the field of oncology, this compound has been explored for its anticancer properties. It may act by targeting specific pathways involved in cancer cell proliferation and survival, offering a potential route for cancer therapy .

Agricultural Chemistry

The compound’s applications extend to agriculture, where it could be used as a herbicide or pesticide. Its biological activity can be harnessed to protect crops from pests and diseases, thereby improving agricultural productivity .

Cardiovascular Research

There is interest in the compound’s ability to act as a cardiovascular vasodilator. It could potentially be used to treat conditions like hypertension by relaxing blood vessels and improving blood flow .

Anti-inflammatory and Analgesic Uses

The compound has shown potential in reducing inflammation and pain. This could lead to new treatments for inflammatory diseases and conditions associated with chronic pain .

Metal Coordination Chemistry

Lastly, this compound can serve as a linker in the formation of metal coordination compounds. These complexes have significant implications in both medicinal chemistry and materials science, due to their interactions in biological systems and their unique chemical properties .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has shown promise in various areas of drug design . Future research may focus on exploring its potential in the development of new therapeutics for various diseases, including cancer and neurodegenerative conditions .

properties

IUPAC Name

7-amino-2-benzyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6/c14-7-10-8-16-13-17-11(18-19(13)12(10)15)6-9-4-2-1-3-5-9/h1-5,8H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPKJXFQEYQKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=C(C=NC3=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 2
7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 4
7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 5
7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 6
7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.